ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate
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Overview
Description
ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazoles, the family of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .
Cellular Effects
Related thiazole compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related thiazole compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been studied in animal models, revealing potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Thiazolo[4,5-d]pyrimidine Core: The thiazolo[4,5-d]pyrimidine core can be synthesized by cyclization reactions involving appropriate thioamides and α-haloketones under basic conditions.
Introduction of Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced through nucleophilic substitution reactions using benzylamine and methylamine.
Thioether Formation: The thioether linkage is formed by reacting the thiazolo[4,5-d]pyrimidine core with a suitable thiol reagent.
Acetamido and Benzoate Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly phosphatidylinositol 3-kinase and ubiquitin-specific protease 7.
Chemical Biology: It serves as a tool compound for studying molecular interactions and pathways involving thiazolo[4,5-d]pyrimidines.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
ethyl 3-[2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate can be compared with other thiazolo[4,5-d]pyrimidine derivatives, such as:
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit topoisomerase I inhibitory activity and are investigated for their anticancer properties.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which have diverse biological activities, including antimicrobial and antiviral properties.
Pyrimidine Derivatives: Compounds such as barbiturates and antiviral agents like idoxuridine and tenofovir, which exhibit significant biological activity.
This compound stands out due to its unique combination of functional groups and its potential as a multi-target inhibitor in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-[[2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-3-32-23(31)17-10-7-11-18(12-17)27-19(30)14-33-22-20-21(25-15-26-22)28-24(34-20)29(2)13-16-8-5-4-6-9-16/h4-12,15H,3,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBSODZKGUENJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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